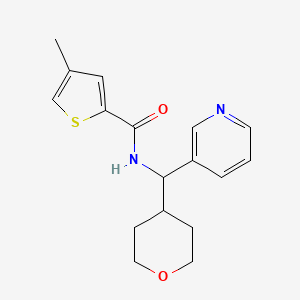

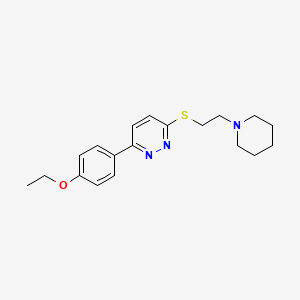

5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide, also known as MBOCA, is a synthetic organic compound used in various industries such as rubber, plastic, and adhesive manufacturing. It is a potential human carcinogen and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).

Scientific Research Applications

Chemical Synthesis and Transformations

- Benzothiazole derivatives have been synthesized through various chemical reactions, demonstrating the flexibility and potential of these compounds for further chemical transformations. For example, El’chaninov et al. (2018) reported on the synthesis of pyrazolo[4,3-g][1,3]benzothiazoles, highlighting methodologies that could be relevant for synthesizing similar compounds like "5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide" (El’chaninov et al., 2018).

Biological Activities

- Research on benzothiazole derivatives has revealed promising antibacterial and antiviral activities. Palkar et al. (2017) designed and synthesized novel analogs with significant antibacterial activity against strains such as Staphylococcus aureus, indicating the potential for "5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide" in antimicrobial applications (Palkar et al., 2017).

- Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-influenza A virus activity. This suggests the potential utility of related compounds in antiviral research (Hebishy et al., 2020).

Catalysis and Chemical Transformations

- Pasunooti et al. (2015) utilized derivatives similar in structure for palladium-catalyzed C-H bond activation, indicating the potential of "5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide" in catalysis and synthetic applications (Pasunooti et al., 2015).

Supramolecular Chemistry

- Yadav and Ballabh (2020) investigated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, revealing the influence of non-covalent interactions on gelation. This work suggests avenues for the use of similar compounds in the design of new supramolecular materials (Yadav & Ballabh, 2020).

Photophysical and Antimicrobial Studies

- Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, showing broad-spectrum antimicrobial activity. This highlights the potential pharmacological applications of "5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide" and related compounds (Padalkar et al., 2014).

properties

IUPAC Name |

5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-7-5-11(16-18-7)13(17)15-9-3-4-10-12(6-9)19-8(2)14-10/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDHVZXPZOVVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2697582.png)

![2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697584.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate](/img/structure/B2697585.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697592.png)

![2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2697595.png)

![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2697596.png)

![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)

![6-isopropyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697600.png)